Oxo(phthalocyaninato)titanium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

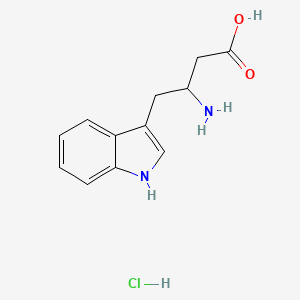

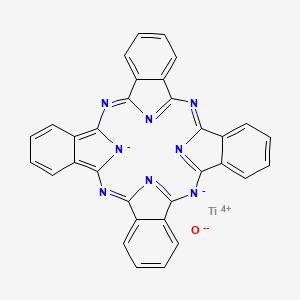

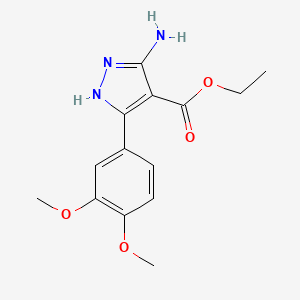

Oxo(phthalocyaninato)titanium, also known as oxotitanium phthalocyanine, is a complex compound that belongs to the family of metallophthalocyanines. These compounds are characterized by their intense color and diverse redox chemistry, which is associated with both the 18π electron system of the phthalocyanine ring and the central metal atom.

Vorbereitungsmethoden

The synthesis of oxo(phthalocyaninato)titanium can be achieved through several methods. One convenient synthetic route involves heating a mixture of 1,2-dicyanobenzene, titanium(IV) butoxide, urea, and 1-octanol at 150°C. This method yields pure this compound with high efficiency. The key pathway in this reaction is the complex formation of titanium(IV) butoxide with ammonia generated by the nucleophilic attack of 1-octanol on urea . Another method involves treating dicyano-benzenes or -naphthalene with titanium(IV) ethoxide and urea in n-pentanol .

Analyse Chemischer Reaktionen

Oxo(phthalocyaninato)titanium undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound exhibits reversible redox couples, with the first two reductions being metal-based processes and the last two reductions being ring-based processes. Common reagents used in these reactions include titanium(IV) butoxide, urea, and 1-octanol. The major products formed from these reactions are different oxidation states of the titanium center and modified phthalocyanine rings .

Wissenschaftliche Forschungsanwendungen

Oxo(phthalocyaninato)titanium has a wide range of scientific research applications. In chemistry, it is used as a catalyst and in gas diffusion electrodes. In biology and medicine, it serves as a photosensitizer for photodynamic therapy of cancer due to its ability to generate singlet oxygen and hydroxyl radicals under illumination . The compound also finds applications in non-linear optics and as a photoconductive dye in industrial settings .

Wirkmechanismus

The mechanism of action of oxo(phthalocyaninato)titanium involves its photophysical and photosensitizing properties. When illuminated, the compound generates singlet oxygen and hydroxyl radicals, which are responsible for its phototoxic effects. The high quantum yields of fluorescence and singlet oxygen formation in aqueous solutions make it an effective photosensitizer. The photobleaching of the compound occurs due to the reactivity of hydroxyl radicals, although singlet oxygen is generated more efficiently .

Vergleich Mit ähnlichen Verbindungen

Oxo(phthalocyaninato)titanium can be compared with other metallophthalocyanines, such as oxo(phthalocyaninato)zinc and oxo(phthalocyaninato)copper. These compounds share similar structural features and redox properties but differ in their central metal atoms, which influence their specific applications and reactivity. For example, oxo(phthalocyaninato)zinc is known for its use in gas sensors, while oxo(phthalocyaninato)copper is used in catalysis . Additionally, titanium-oxo clusters, such as phosphorus(V)-substituted titanium-oxo clusters, exhibit similar properties and applications but differ in their ligand structures and coordination chemistry .

Eigenschaften

Molekularformel |

C32H16N8OTi |

|---|---|

Molekulargewicht |

576.4 g/mol |

IUPAC-Name |

2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28(38),30(37),31,33,35-nonadecaene;oxygen(2-);titanium(4+) |

InChI |

InChI=1S/C32H16N8.O.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q2*-2;+4 |

InChI-Schlüssel |

CRVYMWDARCKYFS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=NC2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)[N-]3.[O-2].[Ti+4] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12509043.png)

![trisodium 5-[(6-carboxylato-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B12509050.png)

![(1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12509051.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid](/img/structure/B12509078.png)